CID 2724316

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 2724316, also known by its chemical name 2,4-Dichlorophenoxyacetic acid, is a synthetic auxin, which is a type of plant hormone. It is widely used as a herbicide to control broadleaf weeds. This compound is particularly effective in agricultural settings, where it helps in maintaining crop health by eliminating unwanted plants.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenoxyacetic acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of 2,4-Dichlorophenoxyacetic acid follows a similar synthetic route but on a larger scale. The process involves the continuous chlorination of phenol and subsequent reaction with chloroacetic acid in large reactors. The product is then purified through crystallization and filtration processes to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichlorophenoxyacetic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various by-products.

Reduction: Reduction reactions can convert it into less chlorinated phenoxyacetic acids.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while substitution reactions can yield various substituted phenoxyacetic acids.

Applications De Recherche Scientifique

2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of synthetic auxins and their interactions with other chemicals.

Biology: Researchers use it to investigate plant growth and development, as well as its effects on various plant species.

Medicine: Although primarily used in agriculture, its effects on human health and potential medicinal applications are also studied.

Industry: It is widely used in the agricultural industry as a herbicide to control broadleaf weeds, improving crop yields and quality.

Mécanisme D'action

2,4-Dichlorophenoxyacetic acid acts by mimicking the natural plant hormone auxin. It disrupts the normal growth processes of plants by causing uncontrolled cell division and growth, leading to the death of the targeted weeds. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties but with a different chlorination pattern.

Mecoprop: A phenoxy herbicide that is structurally similar but has a different substitution pattern on the phenoxy ring.

Dicamba: A benzoic acid derivative that also acts as a synthetic auxin but has a different chemical structure.

Uniqueness

2,4-Dichlorophenoxyacetic acid is unique due to its specific chlorination pattern, which gives it distinct herbicidal properties. Its effectiveness in controlling a wide range of broadleaf weeds and its relatively low cost make it a popular choice in agricultural practices.

Activité Biologique

Overview of CID 2724316

This compound is a chemical compound that has been the subject of various biological studies. It is primarily known for its potential applications in medicinal chemistry and pharmacology. The compound's structure and properties suggest that it may interact with specific biological targets, leading to various physiological effects.

This compound is believed to exert its biological effects through several mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Biological Targets

Research indicates that this compound interacts with the following biological targets:

| Target Type | Specific Targets | Effect |

|---|---|---|

| Enzymes | Kinases, Phosphatases | Inhibition of activity |

| Receptors | GPCRs, Nuclear Hormone Receptors | Modulation of signaling |

| Transport Proteins | SLC transporters | Altered transport activity |

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against breast and lung cancer cells.

- Anti-inflammatory Effects : Animal models have indicated that this compound reduces inflammation markers, suggesting potential use in treating inflammatory diseases.

Case Studies

-

Case Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Method : MTT assay was performed on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Findings : this compound exhibited IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.

-

Case Study on Inflammation :

- Objective : To assess the anti-inflammatory properties in a mouse model of arthritis.

- Method : Mice were treated with this compound and inflammation was measured through paw swelling and cytokine levels.

- Findings : Treatment with this compound resulted in a significant reduction in paw swelling (40% decrease) and lowered levels of pro-inflammatory cytokines (TNF-alpha and IL-6).

Propriétés

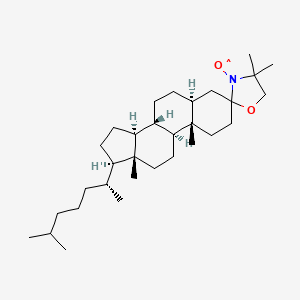

InChI |

InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3/t22-,23+,24+,25-,26+,27+,29+,30-,31?/m1/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDFHESUNMAHDN-LJGTUOGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC5(C4)N(C(CO5)(C)C)[O])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H54NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369126 |

Source

|

| Record name | AC1MC4OB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55569-61-4 |

Source

|

| Record name | AC1MC4OB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.